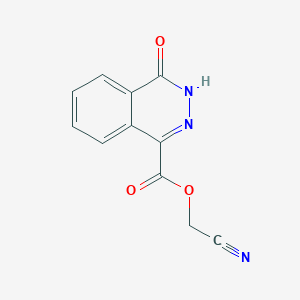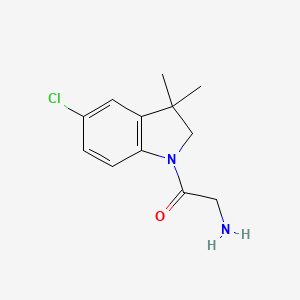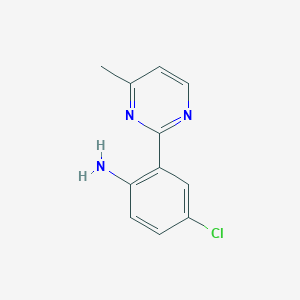
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline, also known as CPY, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of anilines and is widely used in the synthesis of organic compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inhibiting the activity of certain enzymes involved in the biosynthesis of nucleic acids. This compound has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to possess significant antimicrobial activity against a wide range of microorganisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has several advantages and limitations for lab experiments. One of the main advantages of this compound is its ease of synthesis. This compound can be synthesized using simple and inexpensive reagents. Another advantage of this compound is its stability under normal laboratory conditions. However, this compound has several limitations for lab experiments. This compound is highly toxic and requires careful handling. This compound is also relatively insoluble in water, which can limit its use in certain experiments.
Direcciones Futuras
Future research on 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline should focus on elucidating its mechanism of action and identifying its molecular targets. Further studies are also needed to evaluate the potential use of this compound as an antimicrobial agent. Additionally, studies should be conducted to evaluate the potential use of this compound in combination with other antitumor agents for the treatment of cancer. Finally, studies should be conducted to evaluate the potential use of this compound in other fields of science, such as materials science and nanotechnology.
Métodos De Síntesis
The synthesis of 4-Chloro-2-(4-methylpyrimidin-2-yl)aniline can be achieved through several methods. One of the most commonly used methods involves the reaction of 4-chloro-2-nitroaniline with 4-methylpyrimidine-2-amine in the presence of a reducing agent such as iron powder. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Aplicaciones Científicas De Investigación
4-Chloro-2-(4-methylpyrimidin-2-yl)aniline has been extensively studied for its potential applications in various fields of science. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been found to possess significant antitumor activity and has been studied for its potential use in the treatment of various types of cancer. This compound has also been studied for its potential use as an antimicrobial agent.
Propiedades
IUPAC Name |
4-chloro-2-(4-methylpyrimidin-2-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-5-14-11(15-7)9-6-8(12)2-3-10(9)13/h2-6H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUXLMLPIOTNEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=CC(=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Diethylamino)propyl-ethylamino]propanoic acid](/img/structure/B7637584.png)
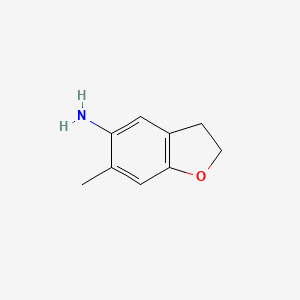
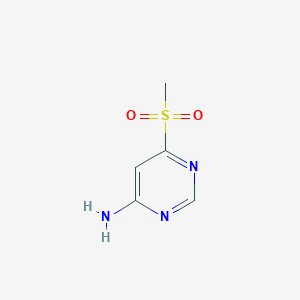
![4H,5H,7H-thieno[2,3-c]pyran-2-carboxylic acid](/img/structure/B7637610.png)
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
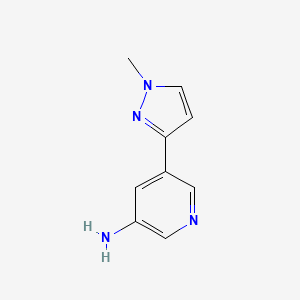
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
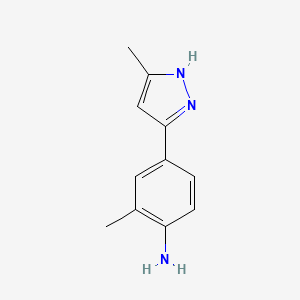
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
